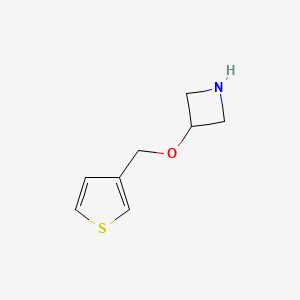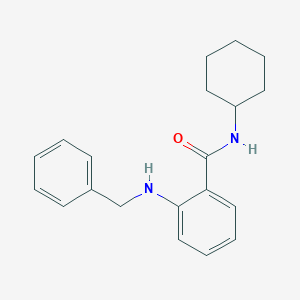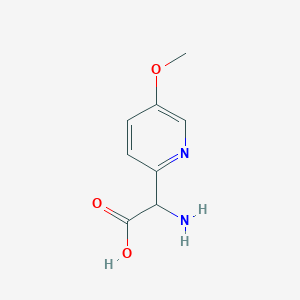
1-Chloro-3,4-dibromo-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-4-chloro-3-fluorobenzene is a polyhalogenated aromatic compound with the molecular formula C₆H₂Br₂ClF It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-chloro-3-fluorobenzene can be synthesized through various halogenation reactions. One common method involves the bromination of 4-chloro-3-fluorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 1,2-dibromo-4-chloro-3-fluorobenzene may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibromo-4-chloro-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be selectively reduced to form the corresponding mono- or dibromo derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate in solvents like ethanol or toluene.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Coupling Products: Biaryl compounds with various functional groups.
Reduction Products: Mono- or dibromo derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,2-Dibromo-4-chloro-3-fluorobenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1,2-dibromo-4-chloro-3-fluorobenzene depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing halogen atoms, making it susceptible to nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors through halogen bonding, hydrophobic interactions, and other non-covalent interactions, affecting the activity of the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but with one less bromine atom.
1,4-Dibromo-2-fluorobenzene: Similar but with different positions of the halogen atoms.
1,2-Dibromo-3-chloro-4-fluorobenzene: An isomer with a different arrangement of halogen atoms.
Uniqueness
1,2-Dibromo-4-chloro-3-fluorobenzene is unique due to its specific arrangement of halogen atoms, which imparts distinct reactivity and properties compared to its isomers and other polyhalogenated benzenes. This unique structure makes it valuable in specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C6H2Br2ClF |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
1,2-dibromo-4-chloro-3-fluorobenzene |
InChI |
InChI=1S/C6H2Br2ClF/c7-3-1-2-4(9)6(10)5(3)8/h1-2H |
Clave InChI |
GRJBOQKLALGBLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)F)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13084571.png)
![tert-Butyl 2',4'-dihydro-1'H-spiro[morpholine-2,3'-quinoline]-4-carboxylate](/img/structure/B13084575.png)


![(1R,5S,6S)-2,2-dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13084600.png)
![1-tert-Butyl 5-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B13084607.png)


![(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13084645.png)

![7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13084655.png)

